An In-depth Technical Guide to the Chemical Properties of 1-Adamantyl Isocyanate
An In-depth Technical Guide to the Chemical Properties of 1-Adamantyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantyl isocyanate is a unique organic compound featuring a highly reactive isocyanate functional group attached to a rigid, three-dimensional adamantane (B196018) cage. Its chemical formula is C₁₁H₁₅NO.[1][2][3] This structure imparts a combination of high lipophilicity, metabolic stability, and predictable reactivity, making it a valuable building block in medicinal chemistry, materials science, and organic synthesis.[1][4] Appearing as a white crystalline powder, it serves as a versatile precursor for a wide range of derivatives, most notably in the development of enzyme inhibitors and the functionalization of nanomaterials.[1][2][5]
Physical and Chemical Properties
The bulky adamantyl group significantly influences the physical properties of the molecule, contributing to its high melting point and solubility profile.[1]
| Property | Value | References |
| Molecular Formula | C₁₁H₁₅NO | [1][2][3] |
| Molecular Weight | 177.24 g/mol | [3][6][7] |
| CAS Number | 4411-25-0 | [2][3] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 144-146 °C | [4][6][8] |
| Boiling Point | 247.1 °C (at 760 mmHg) | [ ] |
| Density | 1.03 - 1.34 g/cm³ | [1] |
| Solubility | Limited solubility in water; Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Adamantyl isocyanate. The key spectral features are dominated by the adamantane cage and the isocyanate functional group.
| Spectroscopy | Characteristic Peaks / Signals |
| FT-IR (Infrared) | Strong, characteristic absorption band for the asymmetric stretch of the isocyanate (-N=C=O) group, typically appearing in the range of 2240-2280 cm⁻¹ .[9] Additional peaks corresponding to C-H stretching and bending of the adamantane cage are also present. |
| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the protons of the adamantane cage. Due to the molecule's symmetry, three distinct signals are expected: a broad singlet for the 6 equivalent CH (bridgehead) protons, a broad singlet for the 6 equivalent CH₂ (methylene) protons adjacent to the isocyanate-bearing carbon, and another broad singlet for the 3 remaining CH₂ protons. Typical chemical shifts for adamantane protons are in the range of 1.7-2.1 ppm . |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbons of the adamantane cage and the isocyanate carbon. The isocyanate carbon (-N=C =O) typically appears in the range of 120-130 ppm . The adamantane carbons will have characteristic shifts: the quaternary carbon attached to the isocyanate group, the bridgehead (CH) carbons, and the methylene (B1212753) (CH₂) carbons. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight. |
Reactivity and Key Reactions
The chemistry of 1-Adamantyl isocyanate is dominated by the electrophilic nature of the isocyanate carbon, making it highly susceptible to nucleophilic attack. The bulky adamantyl moiety introduces significant steric hindrance, which can influence reaction rates and selectivity compared to less hindered isocyanates.[1]
Nucleophilic Addition Reactions
This is the most common reaction pathway for isocyanates. Nucleophiles such as amines, alcohols, and thiols react readily to form stable urea (B33335), carbamate, and thiocarbamate linkages, respectively.[1]
Caption: General nucleophilic addition reactions of 1-Adamantyl isocyanate.
Synthesis of Urea Derivatives for Drug Development
A primary application of 1-Adamantyl isocyanate is in the synthesis of potent enzyme inhibitors. For example, it is a key reagent in the preparation of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. The reaction with various amines yields a library of urea-based drug candidates.[6][7]
Caption: Workflow for synthesizing sEH inhibitors from 1-Adamantyl isocyanate.
Experimental Protocols
Synthesis of 1-Adamantyl Isocyanate via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for synthesizing isocyanates from carboxylic acids. The process involves the conversion of a carboxylic acid to an acyl azide (B81097), which then rearranges upon heating to the isocyanate with the loss of nitrogen gas.[4][10][11] A one-pot procedure is often favored to avoid the isolation of the potentially explosive acyl azide intermediate.[2]
Caption: Synthetic pathway for 1-Adamantyl isocyanate via Curtius Rearrangement.
Detailed Protocol (One-Pot Method):
-
Acid Chloride Formation: Adamantane-1-carboxylic acid is dissolved in a suitable anhydrous solvent (e.g., toluene). Thionyl chloride (SOCl₂) is added, and the mixture is heated to reflux until the evolution of HCl gas ceases, indicating the formation of adamantoyl chloride. The reaction is performed under an inert atmosphere.[2]
-
Azide Formation and Rearrangement: The reaction mixture containing the crude acid chloride is cooled. A solution or suspension of sodium azide (NaN₃) in a suitable solvent (e.g., boiling toluene) is prepared in a separate flask. The acid chloride solution is then added cautiously to the sodium azide mixture.[2]
-
Reaction Progression: The reaction is maintained at reflux. The acyl azide forms in situ and immediately undergoes thermal rearrangement to 1-Adamantyl isocyanate, evolving nitrogen gas. The reaction progress can be monitored by IR spectroscopy, watching for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).[2]
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled and filtered to remove any inorganic salts. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from n-hexane or by sublimation to yield pure 1-Adamantyl isocyanate as a white solid.[5]
Synthesis of a Urea Derivative: 4-(3-adamantan-1-yl-ureido)butyric acid
This protocol exemplifies the reaction of 1-Adamantyl isocyanate with an amine to form a urea derivative.
Detailed Protocol:
-
Reactant Preparation: In a reaction vessel, 4-aminobutanoic acid is dissolved or suspended in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).[7]
-
Isocyanate Addition: 1-Adamantyl isocyanate, dissolved in a minimal amount of the same solvent, is added dropwise to the amine solution at room temperature with stirring.
-
Reaction: The reaction is typically stirred at room temperature for several hours to overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the isocyanate peak in the IR spectrum of an aliquot.
-
Isolation: The product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a non-polar solvent (like diethyl ether or hexane) to remove any unreacted starting material, and then dried under vacuum. If the product remains in solution, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography.
Applications in Research and Development
-
Pharmaceuticals: Serves as a crucial scaffold for developing inhibitors of enzymes like soluble epoxide hydrolase (sEH) and for creating anti-tuberculosis agents. The adamantane cage enhances lipophilicity and metabolic stability, improving the pharmacokinetic profile of drug candidates.[4][7]
-
Nanotechnology: Used to functionalize the surface of nanoparticles via thiol-isocyanate "click" reactions. This modification alters the surface properties of the nanomaterials, impacting factors like biocompatibility and cellular uptake for applications in drug delivery.[1]
-
Organic Synthesis: Acts as a versatile intermediate for introducing the bulky and lipophilic adamantyl group into more complex molecules.[1]
Safety Information
1-Adamantyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Category | Description | GHS Pictograms |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4). | GHS07 (Exclamation Mark) |
| Skin/Eye Irritation | Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2). | GHS07 (Exclamation Mark) |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1). May cause an allergic skin reaction (Skin Sens. 1). | GHS08 (Health Hazard) |
| Target Organ Toxicity | May cause respiratory irritation (STOT SE 3). | GHS07 (Exclamation Mark) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, and a dust mask or respirator are required. |
Purification
For high-purity applications, 1-Adamantyl isocyanate can be purified by recrystallization from n-hexane followed by sublimation .[5]
References
- 1. 1-ADAMANTYL ISOCYANATE(4411-25-0) 1H NMR spectrum [chemicalbook.com]
- 2. comporgchem.com [comporgchem.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 1-アダマンチルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. 314360050 [thermofisher.com]
- 7. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. compoundchem.com [compoundchem.com]





